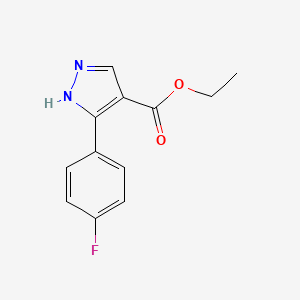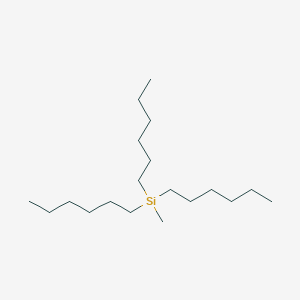![molecular formula C21H22N5O4P B3130352 9-[(2R)-2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine CAS No. 342631-41-8](/img/structure/B3130352.png)
9-[(2R)-2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine
描述
9-[(2R)-2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine is a synthetic compound that belongs to the class of purine analogs It is structurally characterized by the presence of a purine base attached to a phosphorylated propyl chain with diphenoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R)-2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the purine base, which is often derived from commercially available adenine.
Phosphorylation: The purine base is then phosphorylated using a suitable phosphorylating agent such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like triethylamine.
Propylation: The phosphorylated intermediate is reacted with ®-2-(chloromethoxy)propane to introduce the propyl chain.
Diphenoxy Substitution: Finally, the diphenoxy groups are introduced through a nucleophilic substitution reaction using diphenol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the phosphoryl group, converting it to a phosphine oxide or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Oxidized purine derivatives.
Reduction: Reduced phosphoryl derivatives.
Substitution: Various substituted purine analogs depending on the nucleophile used.
科学研究应用
9-[(2R)-2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex purine analogs.
Biology: Studied for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Medicine: Investigated for its therapeutic potential in treating viral infections and certain types of cancer.
Industry: Utilized in the development of novel pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 9-[(2R)-2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound targets key enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase, thereby disrupting the replication of viral and cancer cells.
相似化合物的比较
Similar Compounds
9-[(2R)-2-(diethylphosphonomethoxy)propyl]purin-6-amine: Similar in structure but with diethyl groups instead of diphenoxy groups.
Tenofovir: A well-known antiviral agent with a similar purine base structure but different substituents on the phosphoryl group.
Uniqueness
9-[(2R)-2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine is unique due to the presence of diphenoxy groups, which confer distinct physicochemical properties and potentially enhanced biological activity compared to its analogs.
属性
IUPAC Name |
9-[(2R)-2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N5O4P/c1-16(12-26-14-25-19-20(22)23-13-24-21(19)26)28-15-31(27,29-17-8-4-2-5-9-17)30-18-10-6-3-7-11-18/h2-11,13-14,16H,12,15H2,1H3,(H2,22,23,24)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTDSRIRFPGRAW-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N5O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342631-41-8 | |
| Record name | Diphenyl (R)-(((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342631418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIPHENYL (R)-(((1-(6-AMINO-9H-PURIN-9-YL)PROPAN-2-YL)OXY)METHYL)PHOSPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2GN8Y38TV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B3130271.png)
![Methyl 2-{[4-hydroxy-5-(phenylsulfonyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B3130275.png)
![(2Z)-4-ethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-imine](/img/structure/B3130279.png)




![1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine](/img/structure/B3130325.png)

![N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B3130340.png)




